7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid
CAS No.:
Cat. No.: VC13529177
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO3S |
|---|---|
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO3S/c1-13-6-2-3-10-5-4-7(9(11)12)14-8(5)6/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | DCOZMCMMDPVKBJ-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=NC=C1)C=C(S2)C(=O)O |
| Canonical SMILES | COC1=C2C(=NC=C1)C=C(S2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s fused bicyclic system consists of a thieno[3,2-b]pyridine core, where the thiophene ring (a five-membered aromatic ring with one sulfur atom) is annulated to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methoxy (-OCH) and carboxylic acid (-COOH) functional groups at the 7- and 2-positions, respectively, introduce polarity and reactivity to the structure. The IUPAC name, 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1556125-67-7 |
| Molecular Formula | |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid |
| Key Functional Groups | Methoxy, Carboxylic Acid |
Synthetic Routes
The synthesis of 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach begins with thienopyridine precursors, where cyclization reactions under controlled conditions form the fused ring system. For example:
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Cyclization: A thiophene derivative undergoes condensation with a pyridine-containing intermediate, often catalyzed by acids or bases.
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Functionalization: Methoxylation at the 7-position is achieved via nucleophilic substitution or methoxy group introduction during ring formation.
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Carboxylation: Oxidation or hydrolysis of a pre-existing ester or nitrile group at the 2-position yields the carboxylic acid moiety.
Reaction conditions such as temperature, solvent polarity, and catalyst choice critically influence yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) may enhance cyclization efficiency, while transition metal catalysts could facilitate methoxy group installation.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits bacteriostatic activity against Gram-positive bacteria, likely through interference with cell wall synthesis or protein folding. Its planar aromatic system may intercalate into microbial DNA or inhibit topoisomerases, though specific targets remain unconfirmed.
Anticancer Applications
Analogous thienopyridine derivatives, such as thieno[3,2-b]pyridine-7-carboxylic acid (CAS: 1416714-01-6), demonstrate antitumor effects by inhibiting tyrosine kinases (e.g., PDGFR, RAF) and disrupting signal transduction pathways. While direct evidence for 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid is limited, structural similarities suggest potential kinase inhibition or DNA intercalation mechanisms.
Pharmacological and Industrial Applications
Drug Development
The compound serves as a building block for synthesizing analogs with enhanced bioavailability or target specificity. For example:
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Antitubercular Agents: Derivatives like 3-aminothieno[2,3-b]pyridine-2-carboxamides show activity against Mycobacterium tuberculosis by targeting signal peptidase LepB or other virulence factors .
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Kinase Inhibitors: Structural modifications to the thienopyridine core could yield selective inhibitors for cancer-related kinases.
Agricultural Chemistry
Thienopyridine derivatives are explored as agrochemicals due to their insecticidal and antifungal properties. The methoxy group’s electron-donating effects may enhance binding to pest-specific enzymes.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s molecular targets—via crystallography, molecular docking, or proteomics—is critical for rational drug design. Comparative studies with analogs like thieno[3,2-b]pyridine-7-carboxylic acid could reveal structure-activity relationships .
Toxicity and Pharmacokinetics
Current data lack details on absorption, distribution, metabolism, and excretion (ADME). In vivo studies are needed to assess cytotoxicity (e.g., HepG2 cell assays) and therapeutic indices .
Synthetic Optimization
Improving synthetic routes to achieve higher yields and scalability will facilitate commercial and research applications. Green chemistry approaches, such as solvent-free reactions or biocatalysis, could reduce environmental impact.
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